

A Technical Guide to **tert-Butyl (6-methoxypyridin-3-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (6-methoxypyridin-3-yl)carbamate*

Cat. No.: B065652

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and applications of **tert-butyl (6-methoxypyridin-3-yl)carbamate**, a key intermediate in pharmaceutical research and development.

Core Chemical Properties

tert-Butyl (6-methoxypyridin-3-yl)carbamate, identified by CAS number 183741-80-2, is a pyridine derivative commonly utilized as a building block in the synthesis of complex bioactive molecules.^[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine of a methoxypyridine scaffold, making it a valuable reagent in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Data

Property	Value	Reference
CAS Number	183741-80-2	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	-
Molecular Weight	224.26 g/mol	-
Heavy Atom Count	16	
Appearance	Data not available in cited literature	-
Melting Point	Data not available in cited literature	-
Boiling Point	Data not available in cited literature	-

| Solubility | Data not available in cited literature | - |

Table 2: Spectroscopic Data

Type	Data	Reference
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| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.29 (s, 1H), 8.19 (s, 1H), 7.76 (d, J = 7.4 Hz, 1H), 6.75 (d, J = 8.9 Hz, 1H), 3.79 (s, 3H), 1.46 (s, 9H) | |

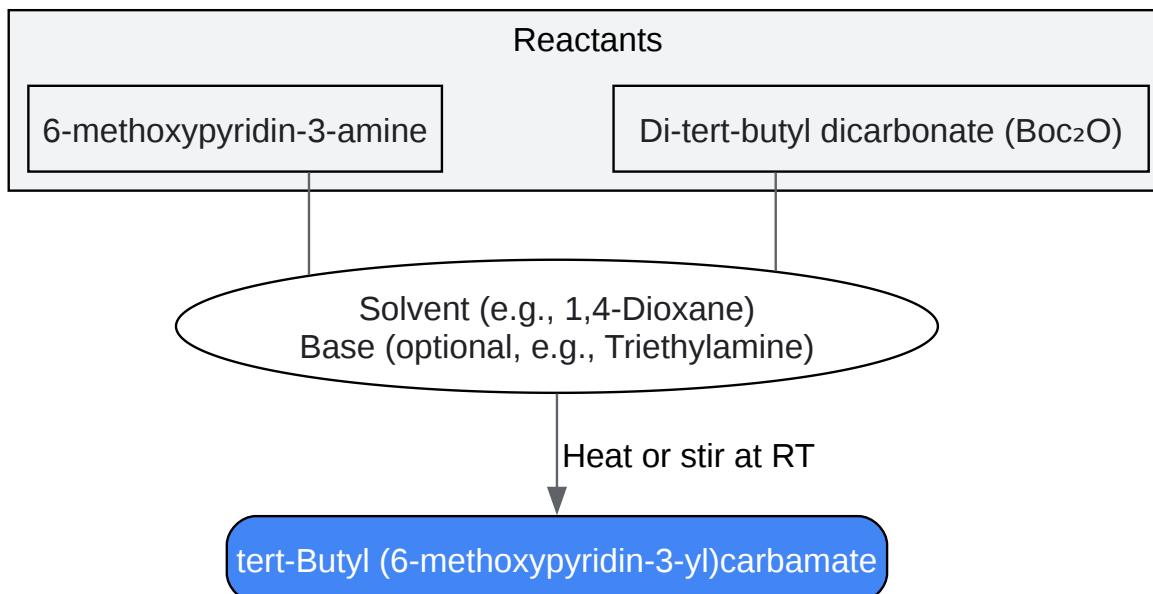
Experimental Protocols: Synthesis

The primary synthetic route to **tert-butyl (6-methoxypyridin-3-yl)carbamate** involves the N-protection of 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) using di-tert-butyl dicarbonate (Boc₂O). Several variations of this procedure exist, with differences in solvent and temperature conditions.

General Procedure for Boc-Protection:

- Reactants:

- 6-methoxypyridin-3-amine
- Di-tert-butyl dicarbonate (Boc₂O)
- Methodology:
 - The starting material, 6-methoxypyridin-3-amine, is dissolved in a suitable organic solvent such as 1,4-dioxane or dichloromethane.[2][3]
 - Di-tert-butyl dicarbonate (typically 1.1 to 1.5 molar equivalents) is added to the solution.[2] [3] In some procedures, a base like triethylamine is included, particularly when using dichloromethane as the solvent.
 - The reaction mixture is stirred for a designated period. Depending on the solvent, this can range from heating at 75°C or reflux for several hours in 1,4-dioxane to stirring overnight at room temperature in dichloromethane.[2][3]
 - Reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]
- Work-up and Purification:
 - Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate or dichloromethane and washed with water.[3]
 - The organic phase is separated, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3] Further purification can be performed if necessary.

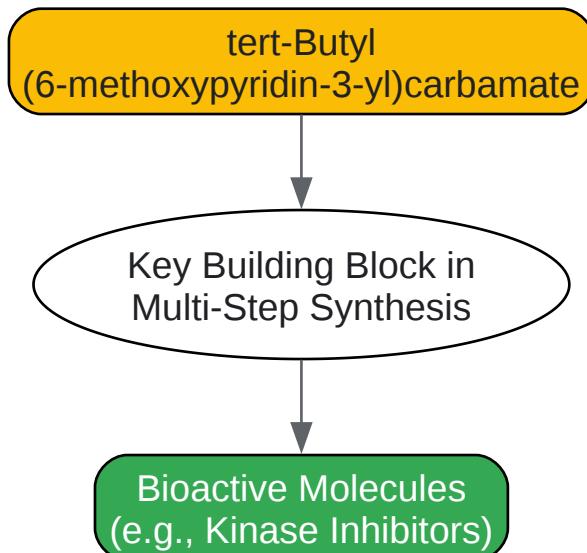
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Synthesis of **tert-Butyl (6-methoxypyridin-3-yl)carbamate**.

Applications in Drug Development

tert-Butyl (6-methoxypyridin-3-yl)carbamate is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for introducing a substituted pyridine ring into larger, more complex molecules. Its utility is demonstrated in the synthesis of various kinase inhibitors, which are a major focus in modern oncology and immunology research.

- Checkpoint Kinase 1 (ChK1) Inhibitors: This compound has been utilized in the synthesis of novel 1,7-diazacarbazole analogues developed as inhibitors of ChK1, a key protein in DNA damage response.[3]
- PI3K Inhibitors: It is a precursor in the development of thienopyrimidine-based inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cell growth, proliferation, and survival.
- ENPP-1 Inhibitors: The compound is also a documented intermediate in the synthesis of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors, which have therapeutic potential in areas such as immuno-oncology.[2]



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